ETHYL 5,5-DIMETHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Description
Ethyl 2-[(4-isobutoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyran derivatives
Properties
Molecular Formula |
C23H29NO5S |
|---|---|
Molecular Weight |
431.5g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-[[4-(2-methylpropoxy)benzoyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C23H29NO5S/c1-6-27-22(26)19-17-11-23(4,5)29-13-18(17)30-21(19)24-20(25)15-7-9-16(10-8-15)28-12-14(2)3/h7-10,14H,6,11-13H2,1-5H3,(H,24,25) |
InChI Key |
ZYFCHQGCMQHLNV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=C(C=C3)OCC(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=C(C=C3)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxybenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions with thieno[2,3-c]pyran derivatives under controlled conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-isobutoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[(4-isobutoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5,5-DIMETHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-phenylacetate: Another ester with different biological activities.
Ethyl acetoacetate: Known for its use in the synthesis of various heterocyclic compounds.
Acetylacetone: A versatile reagent in organic synthesis.
Uniqueness
Ethyl 2-[(4-isobutoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is unique due to its specific structural features and the presence of the thienopyran ring system. This gives it distinct chemical and biological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
